molecular formula C16H18N2O4S2 B2530818 2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2176270-89-4

2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No. B2530818
CAS RN: 2176270-89-4
M. Wt: 366.45
InChI Key: OMSAZYXHXDJCTE-UHFFFAOYSA-N
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Description

The compound 2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a sulfonamide-based molecule, which is a class of compounds known for their diverse biological activities, including antitumor properties. Sulfonamides are often studied for their potential in medicinal chemistry due to their ability to inhibit various enzymes and cell functions .

Synthesis Analysis

The synthesis of sulfonamide compounds can involve various strategies, including the reaction of sulfonic acids with amines or the deoxydative substitution of pyridine oxides by thiols. For example, the synthesis of pyridine derivatives from (phenylthio)carboxylic acids and α,β-unsaturated ketimines through a Michael addition-lactamization followed by sulfide oxidation-elimination/N- to O-sulfonyl transfer sequence has been described . Although the specific synthesis of 2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex, with various substituents influencing their biological activity. For instance, the crystal structures of certain sulfonamide salts have been determined by X-ray diffraction, revealing the importance of hydrogen bonding and molecular geometrical parameters . These structural analyses are crucial for understanding the interactions of sulfonamides with biological targets.

Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions, including substitutions and polymerizations. For example, pyridine oxides can react with thiols in acetic anhydride to produce a mixture of sulfides . Additionally, the oxidative polymerization of phenol-based monomers containing thiophene units has been achieved, which could be relevant for the polymerization of thiophene-containing sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, thermal stability, and electrical conductivity, are influenced by their molecular structure. Techniques such as TG–DTA, DSC, GPC, and solubility tests are used to characterize these properties . The presence of thiophene units, as in the compound of interest, can also affect the fluorescence properties, which can be measured in various solvents .

Scientific Research Applications

Antitumor Activity

Research has focused on the synthesis of novel derivatives containing thiophene and pyrrolidine moieties to evaluate their antitumor activities. For instance, Alqasoumi et al. (2009) reported on the synthesis of acetamide, pyrrole, and thiophene derivatives to assess their antitumor properties. The study found that certain compounds showed efficacy exceeding that of the reference drug, doxorubicin, highlighting the potential of these derivatives in cancer therapy (Alqasoumi et al., 2009).

Structural and Electrostatic Analysis

Dey et al. (2016) synthesized three nimesulide derivatives, focusing on their crystal structures and molecular surface electrostatic potential. This research contributes to the understanding of molecular interactions and could inform the design of molecules with desired biological activities (Dey et al., 2016).

Antimicrobial Applications

Novel heterocyclic compounds incorporating sulfamoyl moieties suitable as antimicrobial agents have been synthesized. These compounds, including thiazole and pyridone derivatives, were evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Material Science Applications

In material science, compounds with thiophene and pyrrolidine structures have been used to synthesize novel polymers with unique properties. For example, Shockravi et al. (2009) developed new polyamide-imides incorporating ether, sulfur, and trifluoromethyl linkages, demonstrating outstanding solubility, thermal stability, and optical properties (Shockravi et al., 2009).

properties

IUPAC Name

2-[4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c17-16(19)10-22-14-1-3-15(4-2-14)24(20,21)18-7-5-12(9-18)13-6-8-23-11-13/h1-4,6,8,11-12H,5,7,9-10H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSAZYXHXDJCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

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